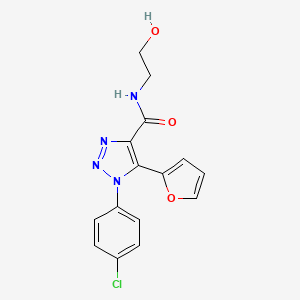![molecular formula C21H14Cl2N2O2 B5049145 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzoxazole family of compounds, which have been shown to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation and tumor growth, such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce tumor growth and angiogenesis, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is its broad range of biological activities, which make it a potentially useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and cognitive disorders.
3. Development of more potent and selective analogs of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.
4. Studies to investigate its pharmacokinetics and pharmacodynamics in vivo.
5. Investigation of its potential use as a tool for studying the role of inflammation and angiogenesis in various biological processes.
In conclusion, 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a promising chemical compound with a range of biological activities that make it a potentially useful tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-aminobenzoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been studied for its potential use in scientific research in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Propiedades
IUPAC Name |
2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-8-16(17(23)10-12)20(26)24-15-6-3-13(4-7-15)21-25-18-11-14(22)5-9-19(18)27-21/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRVZBGAPAFMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5049068.png)


![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)
![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)
